molecular formula C14H9N3OS3 B381726 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone CAS No. 378197-06-9

1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B381726
CAS No.: 378197-06-9
M. Wt: 331.4g/mol
InChI Key: SEUQWMSFPVOYCN-UHFFFAOYSA-N
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Description

1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic compound that features a thienyl group, a triazolobenzothiazole moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolobenzothiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzothiazole and hydrazine derivatives.

    Attachment of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Ethanone Linkage:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The thienyl and triazolobenzothiazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Thienyl)-2-(benzothiazol-2-ylsulfanyl)ethanone
  • 1-(2-Thienyl)-2-(benzimidazol-2-ylsulfanyl)ethanone
  • 1-(2-Thienyl)-2-(benzoxazol-2-ylsulfanyl)ethanone

Uniqueness: 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is unique due to the presence of the triazolobenzothiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-thiophen-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS3/c18-10(12-6-3-7-19-12)8-20-13-15-16-14-17(13)9-4-1-2-5-11(9)21-14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUQWMSFPVOYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)C4=CC=CS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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